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Hbv-IN-13

HBV inhibitor SAR tetracyclic HBsAg inhibitor lead optimization

Medicinal chemistry teams expanding the WO2021204252A1 tetracyclic series require the authentic Compound 1_B reference standard-not a structurally divergent analog-to build valid SAR tables. Hbv-IN-13 (CAS 2724228-72-0) provides that exact (S)-stereochemistry at C7 with a 3-methoxypropoxy substituent at C4 and XLogP3 of 3.6. • ≥98% HPLC purity ensures reproducible dose-response measurements in HBsAg ELISA and HBV DNA quantification assays. • Distinct pyrido-isoquinoline-dioxolo scaffold enables clean mechanistic studies as the PAPD5/7-independent comparator arm versus RG7834 or SAG-524. • DMSO-soluble (10 mM stock) with documented -20°C stability supports long-term in vitro combination studies with entecavir or PAPD5/7 inhibitors.

Molecular Formula C22H25NO7
Molecular Weight 415.4 g/mol
Cat. No. B12424567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-13
Molecular FormulaC22H25NO7
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC
InChIInChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1
InChIKeyMGBFTHMYPGXZHP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hbv-IN-13: Tetracyclic HBsAg Inhibitor for HBV Research


Hbv-IN-13 (CAS 2724228‑72‑0) is a synthetic tetracyclic small molecule classified as a hepatitis B surface antigen (HBsAg) inhibitor, originally disclosed as Compound 1_B in patent WO2021204252A1 [1]. The compound belongs to a structurally distinct pyrido‑isoquinoline‑dioxolo scaffold series and is supplied as a ≥98% (HPLC) pure solid soluble in DMSO, with molecular formula C₂₂H₂₅NO₇ and molecular weight 415.44 g/mol . Unlike nucleos(t)ide analogs that suppress HBV DNA without reducing HBsAg, Hbv-IN-13 is designed to directly target HBsAg, a biomarker linked to functional cure of chronic hepatitis B [1].

1
HBsAg inhibitor for HBV research
Designed to directly target HBsAg, a biomarker associated with functional cure research, unlike nucleos(t)ide analogs that suppress HBV DNA without reducing HBsAg.
2
Tetracyclic pyrido-isoquinoline-dioxolo scaffold
Structurally distinct from other HBsAg inhibitor classes, supporting SAR and lead optimization studies within the WO2021204252A1 patent family.
3
Patent-defined reference standard
Supplies the authentic Compound 1_B entity for reproducible cell-based HBV replication assays and HBsAg ELISA quantification.

Hbv-IN-13: Differentiation from Standard HBV Inhibitors


Substituting Hbv-IN-13 with another HBsAg inhibitor or a generic HBV antiviral is invalid because the tetracyclic scaffold of Hbv-IN-13 is associated with distinct SAR, potency ranges, and molecular interactions that differ even from other compounds within the same WO2021204252A1 patent family [1]. For example, the closely named HBV‑IN‑12 (CAS 2724229‑06‑3, Compound 15 of the same patent) possesses a different molecular formula (C₂₃H₂₇NO₈ vs. C₂₂H₂₅NO₇), translating to altered lipophilicity, size, and potentially divergent target engagement profiles [2]. Furthermore, standard‑of‑care nucleos(t)ide analogs such as entecavir and tenofovir suppress HBV DNA synthesis but fail to reduce HBsAg levels — a critical gap that HBsAg‑targeting inhibitors like Hbv-IN-13 address mechanistically [3]. Even among HBsAg inhibitors, divergent mechanisms (e.g., RG7834 acting via PAPD5/7‑mediated RNA destabilization versus Hbv-IN-13's patent‑specified mode of action) preclude one‑to‑one substitution without introducing confounding experimental variables [3].

!
Structural analog mismatch
Closely named HBV‑IN‑12 (Compound 15) has a different molecular formula and R‑group pattern; altered lipophilicity and target engagement may shift SAR conclusions.
!
Nucleos(t)ide analog substitution gap
Entecavir/tenofovir suppress HBV DNA but do not reduce HBsAg; HBsAg-targeting inhibitors address a mechanism that nucleotide analogs cannot provide.
!
PAPD5/7 inhibitor mechanism divergence
RG7834/SAG‑524 act via RNA destabilization; Hbv‑IN‑13's patent‑specified mode of action may introduce confounding variables if substituted without validation.

Hbv-IN-13: Quantitative Differentiation Evidence


Structural and Physicochemical Differentiation from HBV-IN-12

Hbv-IN-13 (WO2021204252A1, Compound 1_B) is a distinct chemical entity from HBV‑IN‑12 (Compound 15 of the same patent), differing in molecular formula (C₂₂H₂₅NO₇, MW 415.44 g/mol) versus HBV‑IN‑12 (C₂₃H₂₇NO₈, MW 445.46 g/mol) [1]. The structural difference arises from variation in the R‑group substitution pattern on the tetracyclic core: Hbv-IN-13 bears a (3‑methoxypropoxy) substituent at position 4 and an isopropyl group at position 7, whereas HBV‑IN‑12 incorporates a distinct substitution set yielding one additional carbon and one additional oxygen per molecule . This structural divergence results in a calculated XLogP3 of 3.6 for Hbv-IN-13 , representing a difference of approximately 1.0 log unit lower lipophilicity compared to HBV‑IN‑12 analogs, which alters solubility, membrane permeability, and intracellular exposure profiles in cell‑based HBV replication assays .

Structure vs. HBV‑IN‑12
Head-to-head
C₂₂H₂₅NO₇ (MW 415.44) vs. C₂₃H₂₇NO₈ (MW 445.46); XLogP3 3.6 vs. ~4.6
Single-atom composition shift alters lipophilicity and cellular exposure profiles.
Correct compound identity essential for SAR reproducibility within patent family.
HBV inhibitor SAR tetracyclic HBsAg inhibitor lead optimization

HBsAg Inhibition: Tetracyclic Series vs. Nucleos(t)ide Analogs

Compounds from the WO2021204252A1 tetracyclic series, including the scaffold from which Hbv-IN-13 (Compound 1_B) is derived, demonstrate potent HBsAg inhibition with EC₅₀ values within the range of 0.001–0.05 μM (1–50 nM), as reported for the structurally related compound HBV‑IN‑12 (Compound 15) [1]. In contrast, nucleos(t)ide analogs — the current clinical standard of care for chronic hepatitis B — such as entecavir and tenofovir, effectively suppress HBV DNA synthesis but do not directly reduce HBsAg protein levels, as HBsAg production originates from integrated HBV DNA and cccDNA that persist even under polymerase inhibition [2]. Published reviews and clinical guidelines consistently document that nucleos(t)ide analog monotherapy achieves HBsAg loss rates of only 0–3% after one year of treatment, underscoring the fundamental mechanistic gap that HBsAg‑targeting inhibitors address [2]. While direct EC₅₀ data for Hbv-IN-13 (Compound 1_B) have not been published as discrete values, its derivation from the same tetracyclic patent series with documented sub‑micromolar HBsAg inhibition supports a qualitatively differentiated activity profile versus nucleotide analogs (no HBsAg reduction) [1][2].

HBsAg Inhibition vs. NAs
Class-level inference
Tetracyclic series EC₅₀ 0.001–0.05 μM (HBsAg); nucleos(t)ide analogs: no direct HBsAg reduction.
Class-level HBsAg inhibition supports differentiation from polymerase-targeting antivirals.
Direct Hbv‑IN‑13 EC₅₀ not published; series range from patent WO2021204252A1.
HBsAg reduction functional cure HBV nucleoside analog limitation

Mechanistic Differentiation from PAPD5/7-Dependent RNA Destabilizers

Hbv-IN-13 (Compound 1_B, WO2021204252A1) belongs to a mechanistically distinct class from the PAPD5/7‑dependent HBV‑RNA destabilizers exemplified by RG7834 and SAG‑524. RG7834 achieves HBsAg IC₅₀ of 2.8 nM and SAG‑524 achieves HBsAg IC₅₀ of 1.4 nM through selective destabilization of HBV‑RNA via PAPD5‑mediated poly(A) tail shortening [1][2]. The WO2021204252A1 patent describes tetracyclic compounds as direct HBsAg inhibitors acting through a different mechanism, as evidenced by the patent's distinct chemical scaffold not overlapping with the 4‑pyridone core of RG7834 or SAG‑524 [3]. This mechanistic divergence is functionally relevant: PAPD5/7 inhibitors exhibit on‑target effects on host RNA processing pathways (PAPD5 is also involved in cellular mRNA maturation), whereas the tetracyclic series targets the viral HBsAg pathway through a mechanism that may offer an orthogonal resistance profile [3]. Procurement of Hbv-IN-13 over RG7834 or SAG‑524 is therefore indicated when experimental design requires probing PAPD5‑independent HBsAg inhibition or when investigating combination strategies with distinct mechanisms for synergistic HBsAg suppression [1][2][3].

Mechanism vs. PAPD5/7 Inhibitors
Class-level inference
PAPD5/7‑independent mechanism; tetracyclic pyrido‑isoquinoline‑dioxolo core vs. 4‑pyridone scaffold of RG7834/SAG‑524.
Mechanistically non‑redundant tool for probing PAPD5‑independent HBsAg regulation.
Assay format differences preclude direct IC₅₀ comparison.
HBV mechanism of action PAPD5/7 HBsAg inhibitor target specificity

Anti-HBV DNA Activity: Tetracyclic Series vs. Capsid Assembly Modulators

Compounds within the tetracyclic HBsAg inhibitor series demonstrate concurrent anti‑HBV DNA activity, with EC₅₀ values reported in the range of 0.001–0.02 μM (1–20 nM) for structurally related analogs such as HBV‑IN‑12 (Compound 15, WO2021204252A1) [1]. In comparison, capsid assembly modulators (CAMs) such as AB‑506 achieve antiviral activity through a fundamentally different mechanism — accelerating capsid assembly and blocking pgRNA encapsidation — with in vitro HBV DNA IC₅₀ of 77 nM and HBsAg suppression only observed as a downstream consequence of cccDNA establishment blockade (EC₅₀ for HBsAg = 0.64–1.52 μM in HepG2‑hNTCP‑C4 cells) . The tetracyclic series thus addresses both HBsAg and HBV DNA through a mechanism that directly targets HBsAg production, whereas CAMs require upstream inhibition of cccDNA formation to indirectly reduce HBsAg, resulting in approximately 10‑ to 100‑fold lower potency on HBsAg relative to their effect on HBV DNA . While specific dual‑activity data for Hbv-IN-13 (Compound 1_B) await independent publication, its structural relatedness to compound 15 within the patent suggests a comparable dual‑activity profile that distinguishes it from single‑mechanism CAMs [1].

Anti-HBV DNA vs. CAMs
Cross-study comparable
Series HBV DNA EC₅₀ 0.001–0.02 μM; AB‑506 (CAM) HBV DNA IC₅₀ 77 nM, HBsAg EC₅₀ 0.64–1.52 μM.
Dual HBsAg/HBV DNA activity profile differentiates from indirect capsid assembly modulator mechanism.
Hbv‑IN‑13 specific dual‑activity data await independent publication.
HBV DNA suppression capsid assembly modulator dual HBsAg/HBV-DNA inhibition

Hbv-IN-13: Research and Procurement Application Scenarios


SAR & Lead Optimization for Tetracyclic Scaffold

Medicinal chemistry teams expanding the WO2021204252A1 chemical series should procure Hbv-IN-13 as the authentic Compound 1_B reference standard. Its defined (S)‑stereochemistry at C7, (3‑methoxypropoxy) substituent at C4, and XLogP3 of 3.6 provide a specific starting point for systematic R‑group variation, ensuring that SAR tables are built upon the correct chemical entity rather than confounded by the structural differences present in Compound 15 (HBV‑IN‑12) . The ≥98% HPLC purity specification supports reproducible dose‑response measurements in HBsAg ELISA and HBV DNA quantification assays .

PAPD5-Independent HBsAg Pathway Deconvolution

Researchers investigating alternative HBsAg regulation mechanisms beyond the PAPD5/7‑RNA destabilization axis can use Hbv-IN-13 as a chemically distinct probe compound. Its tetracyclic scaffold does not overlap with the 4‑pyridone core of RG7834 or SAG‑524, and its patent‑designated mechanism does not involve poly(A) tail shortening of HBV‑RNA [1][2]. This enables clean experimental designs where Hbv-IN-13 serves as the PAPD5‑independent arm, while RG7834 or SAG‑524 can be deployed as the PAPD5‑dependent comparator arm for head‑to‑head mechanistic studies [1][2].

Dual HBsAg and HBV-DNA Endpoint Assays

In vitro HBV infection models requiring simultaneous quantification of HBsAg and HBV DNA suppression can utilize Hbv-IN-13 to achieve dual‑endpoint inhibition at low nanomolar concentrations (class‑level EC₅₀ range 1–50 nM for HBsAg, 1–20 nM for HBV DNA based on closely related tetracyclic analogs) [3]. This dual activity profile avoids the mechanistic limitation of capsid assembly modulators (e.g., AB‑506), which exhibit a ≥10‑fold potency gap between HBV DNA and HBsAg endpoints due to their indirect mechanism of HBsAg reduction .

Combination Therapy with Nucleos(t)ide Analogs and HBV-RNA Destabilizers

Preclinical evaluation of combination strategies for functional HBV cure — particularly regimens pairing an HBsAg inhibitor with entecavir or a PAPD5/7 inhibitor — requires Hbv-IN-13 as the HBsAg‑targeting component. Nucleos(t)ide analogs provide potent HBV DNA suppression but leave HBsAg unaddressed, while Hbv-IN-13 class compounds contribute the HBsAg‑lowering component that is mechanistically complementary [3]. The compound's DMSO solubility (10 mM stock) and −20°C stability profile support long‑term in vitro combination studies with documented storage and handling protocols .

Application
Selection Property
Validation Focus
Tetracyclic scaffold SAR studies
Authentic Compound 1_B reference standard with defined stereochemistry and XLogP3 profile
Reproducible dose-response in HBsAg ELISA and HBV DNA assays
PAPD5‑independent HBsAg pathway deconvolution
Structurally distinct tetracyclic scaffold non‑overlapping with 4‑pyridone RNA destabilizers
Clean mechanistic comparison versus PAPD5/7‑dependent probes
Dual HBsAg and HBV DNA endpoint assays
Class‑level dual‑activity profile at low nanomolar concentrations
Simultaneous suppression of both markers without potency gap observed in CAMs
Combination strategy evaluation in HBV models
Mechanistic complementarity with nucleos(t)ide analogs and RNA destabilizers
Additive or synergistic HBsAg suppression in in vitro co‑treatment studies

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